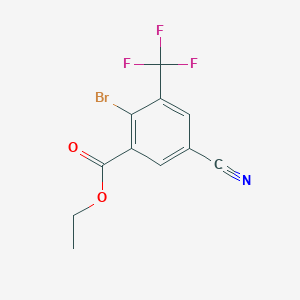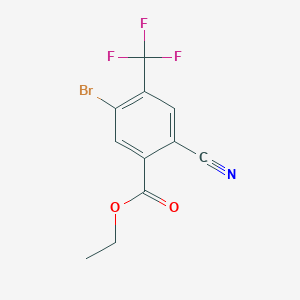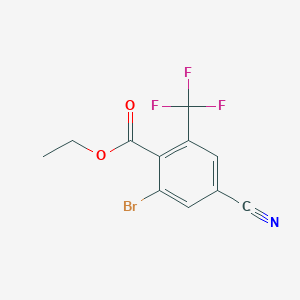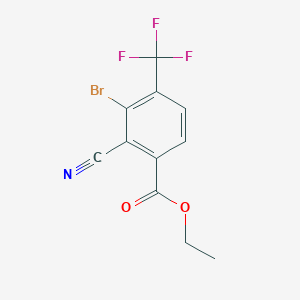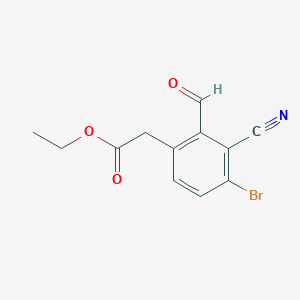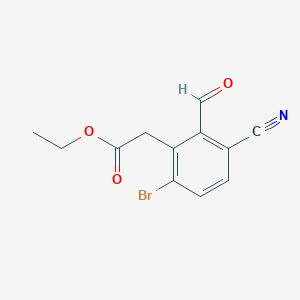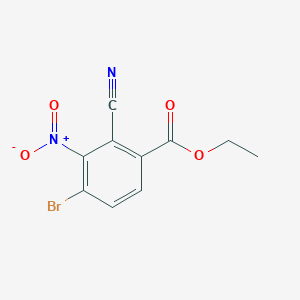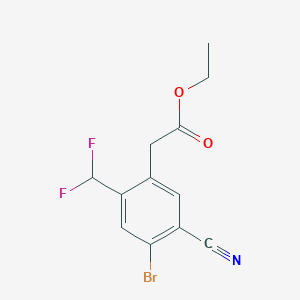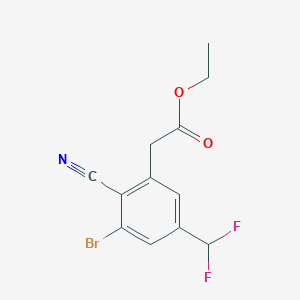
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate
Overview
Description
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate (EB2C5DFP) is an organic compound belonging to the class of bromoacetates. It is a colorless liquid with a molecular weight of 362.3 g/mol and a melting point of -54°C. EB2C5DFP is a synthetic compound that has been used in a variety of scientific research applications. It has been used as a solvent, a catalyst, and a reagent for various organic reactions. EB2C5DFP has also been used in the synthesis of various organic compounds and as a precursor for the production of pharmaceuticals.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has been used in a variety of scientific research applications. It has been used as a solvent, a catalyst, and a reagent for various organic reactions. Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has also been used in the synthesis of various organic compounds and as a precursor for the production of pharmaceuticals. It has been used in the synthesis of heterocyclic compounds, such as thiophenes, pyrroles, and indoles. Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has also been used in the synthesis of peptides and proteins, as well as in the synthesis of small molecules, such as amino acids, nucleotides, and vitamins.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate is not fully understood. However, it is believed that the bromoacetate group of Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate is responsible for its reactivity. The bromoacetate group is known to be a strong nucleophile, which means that it can react with other molecules to form new bonds. This reactivity makes Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate a useful reagent for various organic reactions, such as the synthesis of heterocyclic compounds, peptides and proteins, and small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate are not well understood. However, studies have shown that Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate is not acutely toxic in mammals and does not produce any significant adverse effects. In addition, Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate does not appear to have any genotoxic or mutagenic effects.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate in lab experiments include its low cost, its easy availability, and its low toxicity. Furthermore, Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate is highly reactive, making it a useful reagent for various organic reactions. On the other hand, Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate is not very stable, which means that it must be handled with care and stored in a cool, dry place.
Future Directions
The potential future directions for Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate research include further investigations into its biochemical and physiological effects, as well as its potential applications in drug development. Furthermore, research could be conducted into the development of new synthetic methods for the production of Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate. Additionally, further research could be conducted into the development of new catalysts and reagents based on Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate. Finally, research could be conducted into the development of new methods for the synthesis of heterocyclic compounds, peptides, proteins, and small molecules using Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate.
properties
IUPAC Name |
ethyl 2-[3-bromo-2-cyano-5-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2NO2/c1-2-18-11(17)5-7-3-8(12(14)15)4-10(13)9(7)6-16/h3-4,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATOYXYSDDGVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



